molecular formula C20H24ClN5O B11315358 4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B11315358
M. Wt: 385.9 g/mol
InChI Key: WCDCNLWPXUMDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring substituted with a chlorobenzoyl group, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of piperazine with 4-chlorobenzoyl chloride under basic conditions to yield 4-(4-chlorobenzoyl)piperazine.

    Synthesis of the pyrimidine ring: The pyrimidine ring is synthesized separately through a series of reactions involving methylation and cyclization.

    Coupling reaction: The final step involves coupling the piperazine derivative with the pyrimidine ring under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24ClN5O

Molecular Weight

385.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24ClN5O/c1-15-14-18(23-20(22-15)26-8-2-3-9-26)24-10-12-25(13-11-24)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3

InChI Key

WCDCNLWPXUMDRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.